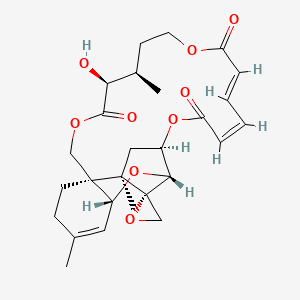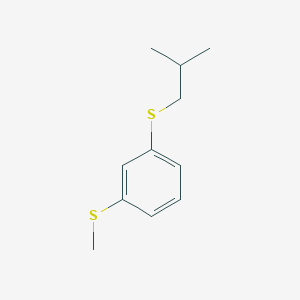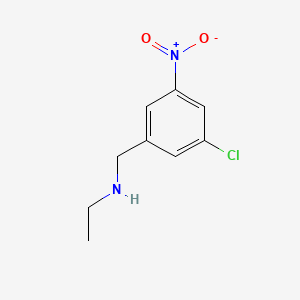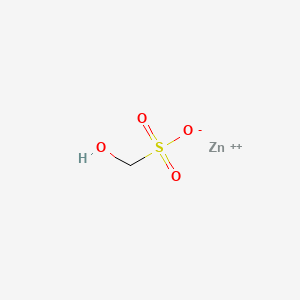
zinc;hydroxymethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc hydroxymethanesulfonate is an organosulfur compound with the molecular formula CH4O4SZn. It is a zinc salt of hydroxymethanesulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a zinc ion coordinated with hydroxymethanesulfonate ligands.
準備方法
Synthetic Routes and Reaction Conditions
Zinc hydroxymethanesulfonate can be synthesized through the reaction of zinc metal with methanesulfonic acid. The reaction typically involves dissolving zinc metal in methanesulfonic acid, resulting in the formation of zinc hydroxymethanesulfonate and the release of hydrogen gas. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of zinc metal in the acid .
Industrial Production Methods
Industrial production of zinc hydroxymethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity zinc metal and methanesulfonic acid in large reactors. The reaction is carefully monitored to ensure the complete conversion of zinc metal to zinc hydroxymethanesulfonate. The product is then purified through crystallization and filtration techniques to obtain high-purity zinc hydroxymethanesulfonate suitable for various applications .
化学反応の分析
Types of Reactions
Zinc hydroxymethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and formaldehyde.
Reduction: It can be reduced to zinc metal and methanesulfonic acid.
Substitution: The hydroxymethanesulfonate ligand can be substituted with other ligands, such as chloride or nitrate, to form different zinc salts.
Common Reagents and Conditions
Common reagents used in the reactions of zinc hydroxymethanesulfonate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of zinc hydroxymethanesulfonate include zinc sulfate, formaldehyde, and various zinc salts, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Zinc hydroxymethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme catalysis and as a zinc ion source in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in zinc supplementation and treatment of zinc deficiency-related conditions.
作用機序
The mechanism of action of zinc hydroxymethanesulfonate involves the release of zinc ions (Zn2+) in aqueous solutions. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The hydroxymethanesulfonate ligand plays a role in stabilizing the zinc ion and facilitating its transport and uptake in biological systems. The compound’s effects are mediated through pathways involving zinc-dependent enzymes and proteins, which are essential for various biochemical processes .
類似化合物との比較
Similar Compounds
Zinc sulfate: A common zinc salt used in various applications, including agriculture and medicine.
Zinc chloride: Another zinc salt with applications in chemical synthesis and industrial processes.
Zinc acetate: Used in dietary supplements and as a reagent in chemical reactions.
Uniqueness
Zinc hydroxymethanesulfonate is unique due to its specific chemical structure, which includes the hydroxymethanesulfonate ligand. This ligand provides distinct chemical properties and reactivity compared to other zinc salts. The compound’s ability to release zinc ions in a controlled manner makes it valuable for applications requiring precise zinc ion delivery .
特性
CAS番号 |
20203-03-6 |
|---|---|
分子式 |
CH3O4SZn+ |
分子量 |
176.5 g/mol |
IUPAC名 |
zinc;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.Zn/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+2/p-1 |
InChIキー |
MEFLVEWCIKTDGA-UHFFFAOYSA-M |
正規SMILES |
C(O)S(=O)(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
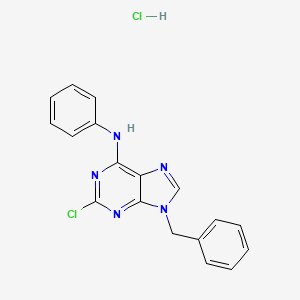
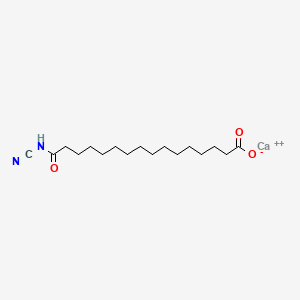
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
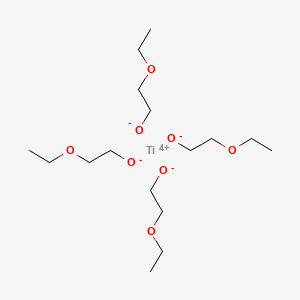
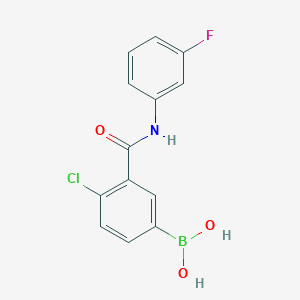
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
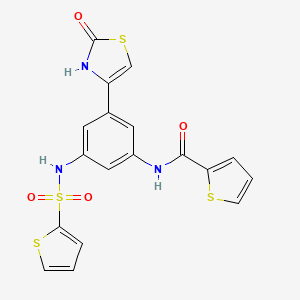
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
